This compound can be sourced from various suppliers, including Thermo Scientific, which lists a related compound, trans-4-benzyl-N-Boc-L-proline, with the same molecular formula and a molecular weight of 305.374 g/mol . The classification of this compound falls under the category of amino acids and derivatives, specifically focusing on pyrrolidine structures.
The synthesis of (2S,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid typically involves several key steps:
The synthesis parameters such as temperature, reaction time, and solvent choice can significantly influence yield and stereochemical outcomes.
The molecular structure of (2S,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid features:
The structural formula can be represented as follows:
(2S,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid can participate in various chemical reactions:
These reactions are often facilitated by catalysts or specific reaction conditions that enhance selectivity and yield.
The mechanism of action for (2S,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid primarily involves its role as a building block in peptide synthesis. Its chiral nature allows for the construction of peptides with specific stereochemistry, which is essential for biological activity.
The physical and chemical properties of (2S,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid include:
(2S,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid has numerous applications in scientific research:
The compound’s core consists of a pyrrolidine ring with defined chiral centers at C2 (S-configuration) and C4 (R-configuration). Key structural elements include:
The (2S,4R) stereochemistry induces a specific ring puckering that influences molecular conformation. X-ray crystallography of analogs reveals that the trans-configuration between C2 and C4 substituents stabilizes a half-chair conformation, optimizing spatial positioning for receptor binding. This configuration is synthetically challenging to achieve, requiring chiral auxiliaries or asymmetric hydrogenation during synthesis [4] .
Table 1: Structural Comparison with Key Analogs
Compound | Substituent | Molecular Formula | Molecular Weight | Stereochemistry |
---|---|---|---|---|
Target Compound | 4-Benzyl | C₁₇H₂₃NO₄ | 305.37 g/mol | (2S,4R) |
(2S,4R)-4-(3-(Trifluoromethyl)benzyl) analog [3] | 4-(3-CF₃-Benzyl) | C₁₈H₂₂F₃NO₄ | 373.37 g/mol | (2S,4R) |
(2S,4R)-4-(2-Chlorobenzyl) analog [4] | 4-(2-Cl-Benzyl) | C₁₇H₂₂ClNO₄ | 339.80 g/mol | (2S,4R) |
(S)-2-(4-Bromobenzyl) analog [7] | 2-(4-Br-Benzyl) | C₁₇H₂₂BrNO₄ | 384.27 g/mol | (S) |
The Boc group serves as a temporary protective moiety for the pyrrolidine nitrogen, exhibiting:
Comparative stability studies demonstrate Boc’s superiority over carbobenzyloxy (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) groups in multi-step syntheses involving organometallic reagents. For example, Boc remains intact during Grignard additions to the C2 carboxylic acid, whereas Cbz deprotection occurs under similar conditions. This orthogonality enables sequential derivatization strategies essential for complex molecule assembly [5] [8].
Table 2: Boc Deprotection Kinetics in Proline Derivatives
Deprotection Reagent | Concentration | Temperature | Completion Time | Byproduct Interference |
---|---|---|---|---|
Trifluoroacetic Acid | 25% in DCM | 25°C | 30 min | Low |
HCl/Dioxane | 4M | 25°C | 2 hr | Moderate |
Methanesulfonic Acid | 10% in DCM | 0°C | 45 min | High |
As a conformationally restricted proline analog, this compound enables:
In peptidomimetic design, the benzyl group’s aromatic stacking capability facilitates protein binding. Studies on kistrin analogs show 10-fold affinity improvement when incorporating (2S,4R)-4-benzyl proline versus standard proline. Additionally, the Boc group streamlines solid-phase synthesis by allowing in situ deprotection-coupling cycles without side-chain protection [5].
Comparative Bioactivity Data
Table 3: Key Derivatives and Therapeutic Applications
Derivative Structure | Therapeutic Target | Biological Activity | Reference |
---|---|---|---|
C4-(4-Aminobenzyl) analog | Thrombosis | FXIA inhibitor (Kᵢ = 120 nM) | |
C4-(3-Trifluoromethylbenzyl) analog [3] | Anticancer | PD-1/PD-L1 disruption (IC₅₀ = 7 μM) | [3] |
C2-amide-C4-benzyl analog | Neuropathic pain | σ₁ Receptor agonist (EC₅₀ = 50 nM) | [5] |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7